molecular formula C18H21N2O5P B14625344 Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate CAS No. 55905-00-5

Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate

Cat. No.: B14625344
CAS No.: 55905-00-5
M. Wt: 376.3 g/mol
InChI Key: GZPXSIZXZNRNCU-UHFFFAOYSA-N
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Description

Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a hydrazine core substituted with diphenylphosphoryl and diethyl ester groups. The molecular formula of this compound is C20H24N2O5P.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with diphenylphosphoryl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the diphenylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The diphenylphosphoryl group plays a crucial role in binding to target molecules, while the hydrazine core facilitates the formation of reactive intermediates. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

    Diethyl 1,2-hydrazinedicarboxylate: This compound is structurally similar but lacks the diphenylphosphoryl group.

    Diphenylphosphoryl hydrazine: Similar in structure but without the diethyl ester groups.

Uniqueness: Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate is unique due to the presence of both diphenylphosphoryl and diethyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

55905-00-5

Molecular Formula

C18H21N2O5P

Molecular Weight

376.3 g/mol

IUPAC Name

ethyl N-diphenylphosphoryl-N-(ethoxycarbonylamino)carbamate

InChI

InChI=1S/C18H21N2O5P/c1-3-24-17(21)19-20(18(22)25-4-2)26(23,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,19,21)

InChI Key

GZPXSIZXZNRNCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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